REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:7]([OH:17])=[CH:8][C:9]([N+:14]([O-])=O)=[C:10]([CH:13]=2)[C:11]#[N:12])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:14][C:9]1[CH:8]=[C:7]([OH:17])[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)=[CH:13][C:10]=1[C:11]#[N:12]
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1C(=CC(=C(C#N)C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under H2 atmosphere for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)O)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |